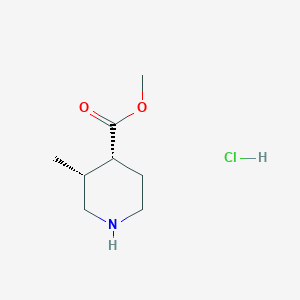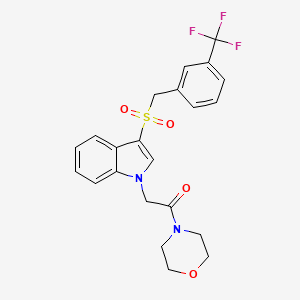
3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects. In We will also discuss its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Finally, we will list future directions for research on this compound.
Aplicaciones Científicas De Investigación
Psychotropic, Anti-Inflammatory, and Cytotoxicity Studies
Compounds similar to 3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide have been studied for their psychotropic, anti-inflammatory, and cytotoxicity effects. Derivatives of this compound show marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, suggesting their potential in psychotherapeutic and anti-cancer treatments (Zablotskaya et al., 2013).
Tumor Diagnosis and PET Tracer Development
Hybrid structures derived from compounds related to 3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide have been explored as leads for tumor diagnosis. Their high affinity at σ2 receptors makes them good candidates for developing PET tracers, crucial in diagnosing and studying tumors (Abate et al., 2011).
Imaging Sigma2 Receptor Status in Tumors
Fluorine-containing benzamide analogs, similar in structure to 3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide, have been synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors. Compounds with high tumor uptake and favorable tumor/normal tissue ratios have been identified, indicating their potential in tumor imaging and diagnosis (Tu et al., 2007).
Dopamine D3 Receptor Antagonism
Compounds structurally related to 3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide have been investigated for their antagonism of dopamine D3 receptors. They demonstrate potential in treating conditions like schizophrenia without inducing catalepsy, a significant side effect of many antipsychotic drugs (Gyertyán & Sághy, 2007).
Butyrylcholinesterase Inhibition and Anti-Aβ Aggregation
Derivatives of this compound have been explored as selective butyrylcholinesterase inhibitors and for their anti-Aβ aggregation activity. These findings suggest their potential application in treating neurodegenerative diseases like Alzheimer's (Jiang et al., 2019).
Histamine-3 Receptor Antagonism
Another study highlights the potential of 3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide derivatives as potent histamine-3 receptor antagonists. This activity can be significant in treating disorders related to histamine imbalance (Zhou et al., 2012).
Propiedades
IUPAC Name |
3-cyano-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c22-15-17-6-5-9-19(14-17)21(25)23-11-3-4-12-24-13-10-18-7-1-2-8-20(18)16-24/h1-2,5-9,14H,10-13,16H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZMEISLHHLIAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2365177.png)
![1-(3-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2365181.png)

![3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole](/img/structure/B2365184.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2365186.png)
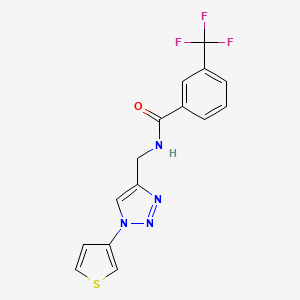
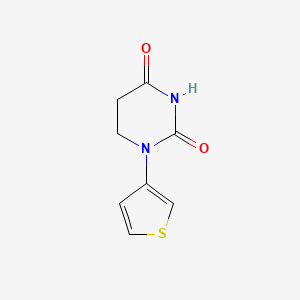
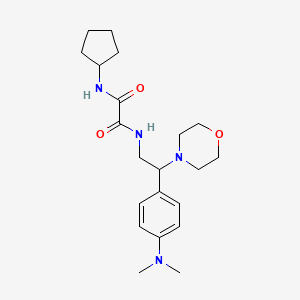
![2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile](/img/structure/B2365192.png)
